

Application Note: Quantification of Schisandrin B in Cells using LC-MS/MS

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Compound of Interest

Compound Name: Schisandrin B

Cat. No.: B161256

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Introduction

Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Understanding the intracellular concentration of **Schisandrin B** is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This application note provides a detailed protocol for a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Schisandrin B** in cultured cells.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate determination of **Schisandrin B** concentrations in complex biological matrices like cell lysates. The protocol involves cell harvesting, protein precipitation for sample cleanup, chromatographic separation of **Schisandrin B** from endogenous components, and subsequent detection and quantification by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the LC-MS/MS method for **Schisandrin B**, as established in a study on HCT116 colorectal cancer cells.[3]

Parameter	Value
Linear Range	20.0–1000.0 ng/mL
Correlation Coefficient (R)	> 0.99
Matrix Effect	88.01% to 94.59%
Recovery	85.25% to 91.71%
Internal Standard (IS)	Warfarin

Experimental Protocols

Materials and Reagents

- **Schisandrin B** (purity > 99%)[4]
- Warfarin (Internal Standard)
- Methanol (HPLC grade)[3]
- Formic acid (LC-MS grade)[3]
- Water (LC-MS grade)
- Cell culture medium (e.g., DMEM)[3]
- Phosphate-Buffered Saline (PBS)
- ExKine™ nuclei and mitochondrion extraction kit (or similar)[3]
- Cultured cells (e.g., HCT116)[3]

Equipment

- Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
- Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
- Atlantis T3-C18 column (3 µm, 2.1 x 100 mm) or equivalent[3]

- Centrifuge
- Vortex mixer
- Analytical balance
- CO₂ incubator

Stock and Standard Solution Preparation

- **Schisandrin B** Stock Solution (1.0 mg/mL): Accurately weigh 2.0 mg of **Schisandrin B** and dissolve it in an appropriate amount of methanol to obtain a final concentration of 1.0 mg/mL. [\[3\]](#) Store aliquots at -80°C.[\[3\]](#)
- Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of Warfarin in methanol.[\[3\]](#) Store aliquots at -80°C.[\[3\]](#)
- Working Solutions:
 - **Schisandrin B** Working Solutions: Dilute the **Schisandrin B** stock solution with methanol to prepare a series of working solutions.[\[3\]](#)
 - IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[\[3\]](#)
- Calibration Standards: Prepare calibration standards by spiking the blank cell culture medium (e.g., DMEM) with the **Schisandrin B** working solutions to achieve final concentrations of 20.0, 50.0, 100.0, 200.0, 500.0, 750.0, and 1000.0 ng/mL.[\[3\]](#)
- Quality Control (QC) Samples: Prepare QC samples at concentrations of 20.0 (LQC), 50.0 (LQC), 200.0 (MQC), and 750.0 ng/mL (HQC) in the same manner as the calibration standards.[\[3\]](#)

Sample Preparation from Cultured Cells

- Cell Culture and Treatment: Seed approximately 1×10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.[\[3\]](#) Treat the cells with the desired concentration of **Schisandrin B** (e.g., 75 μ M) for various time points (e.g., 12, 24, 36, 48 hours).[\[3\]](#)

- Cell Harvesting:
 - Wash the cells twice with pre-cooled PBS.[3]
 - Lyse the cells by adding 1 mL of methanol and incubating for 10 minutes.[3]
- Protein Precipitation:
 - Mix a 100 µL aliquot of the cell lysate with 900 µL of methanol and vortex for 2 minutes.[3]
 - Take 100 µL of this mixture and add 300 µL of methanol containing the internal standard (100 ng/mL Warfarin).[3]
 - Vortex the mixture and then centrifuge at 14,500 x g for 10 minutes.[3]
- Sample for Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

For subcellular fractionation (nucleus and mitochondria), use a commercially available kit and follow the manufacturer's instructions. The extraction procedure for these fractions is similar to the whole-cell lysate.[3]

LC-MS/MS Conditions

Liquid Chromatography:[3]

- Column: Atlantis T3-C18 (3 µm, 2.1 x 100 mm)
- Mobile Phase A: 0.2% Formic acid in water
- Mobile Phase B: Methanol
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 25°C
- Gradient Elution:

- 0-0.5 min: 0% to 90% B
- 0.51-4 min: 100% B

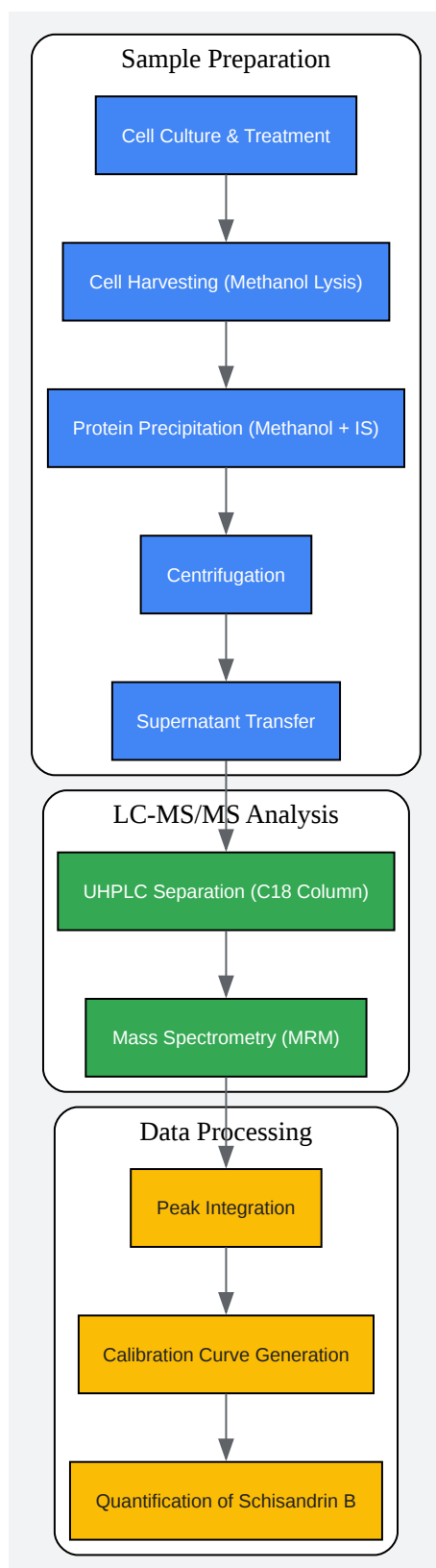
Mass Spectrometry:[3]

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - **Schisandrin B**: 401.6 → 301.3 (m/z)
 - Warfarin (IS): 309.1 → 163 (m/z)
- Fragmentor Voltage (V):
 - **Schisandrin B**: 135
 - Warfarin (IS): 90
- Collision Energy (eV):
 - **Schisandrin B**: 23
 - Warfarin (IS): 12

Data Analysis

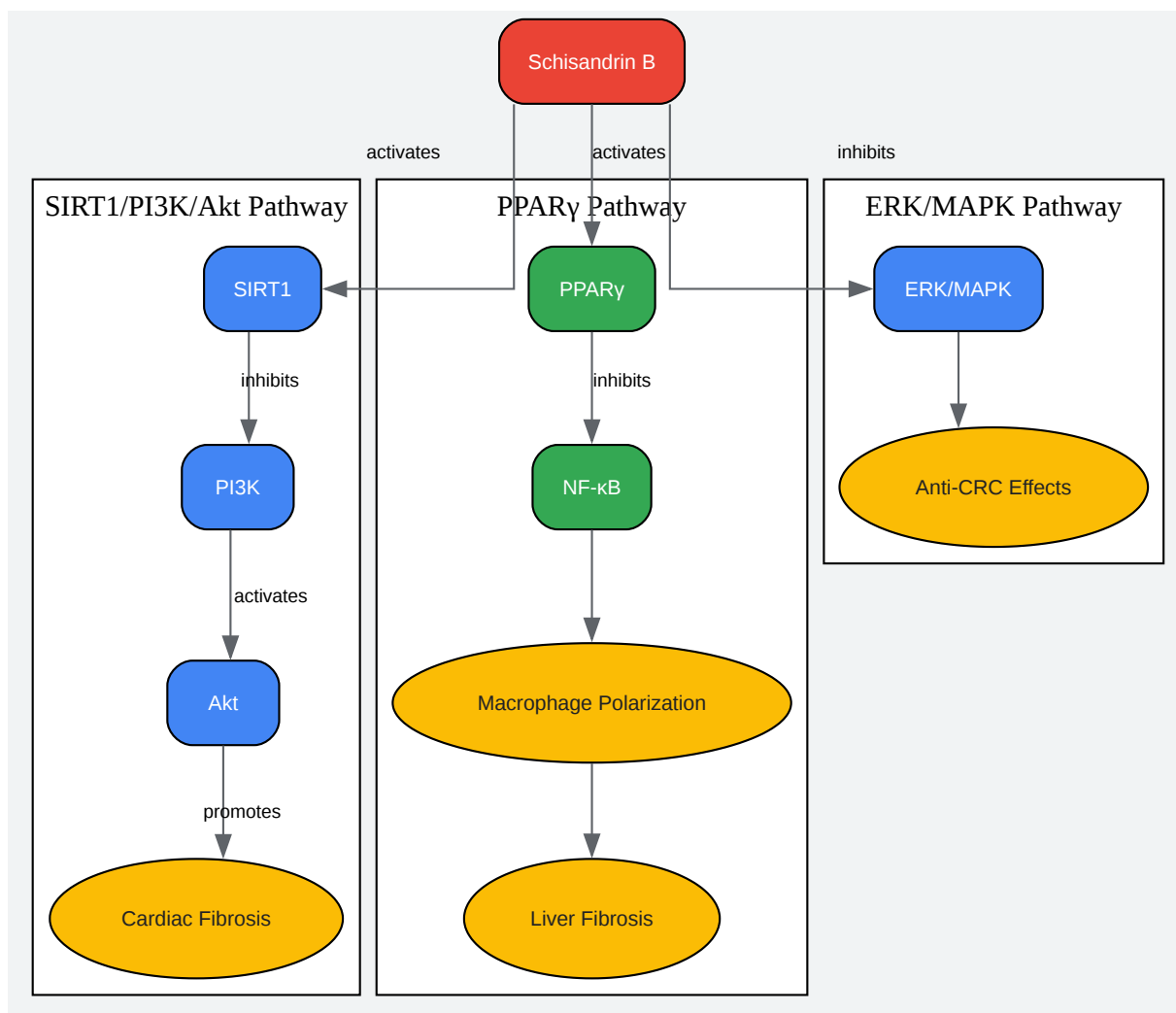
The concentration of **Schisandrin B** in the cell samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The concentration of **Schisandrin B** in the unknown samples is then interpolated from this calibration curve.

Visualizations



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Caption: Experimental Workflow for LC-MS/MS Quantification of **Schisandrin B** in Cells.



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Caption: Simplified Signaling Pathways Modulated by **Schisandrin B**.

Discussion

The described LC-MS/MS method is a reliable and sensitive approach for the quantification of **Schisandrin B** in cellular matrices. The simple protein precipitation step allows for high-throughput sample processing. The method has been shown to have good linearity, recovery,

and minimal matrix effects, making it suitable for pharmacokinetic and pharmacodynamic studies of **Schisandrin B** in various cell lines.[3]

Schisandrin B has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, fibrosis, and cancer progression. For instance, it can ameliorate cardiac fibrosis by regulating the SIRT1/PI3K/Akt signaling pathway.[5] In the context of liver fibrosis, **Schisandrin B** has been shown to activate PPAR γ , which in turn inhibits the NF- κ B signaling pathway and macrophage polarization.[6] Furthermore, studies in colorectal cancer have indicated that **Schisandrin B** exerts its anti-cancer effects by inhibiting the ERK/MAPK signaling pathway.[7] The ability to accurately quantify intracellular **Schisandrin B** levels using this LC-MS/MS method is essential for correlating its concentration with these downstream cellular effects.

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